FR 180204 - 865362-74-9

FR 180204

Catalog Number: EVT-288164
CAS Number: 865362-74-9
Molecular Formula: C18H13N7
Molecular Weight: 327.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
5-(2-phenyl-3-pyrazolo[1,5-a]pyridinyl)-2H-pyrazolo[3,4-c]pyridazin-3-amine is a member of pyrazoles and a ring assembly.
Synthesis Analysis

The synthesis of FR 180204 has been described in detail, consisting of six operationally simple steps that allow for multi-gram production. The synthesis pathway is efficient and scalable, making it suitable for laboratory and industrial applications .

Key Steps in Synthesis

  1. Starting Material: The synthesis begins with readily available precursors.
  2. Formation of Key Intermediates: Several reaction steps involve condensation reactions that build the core structure.
  3. Purification: Each step is followed by purification techniques such as recrystallization or chromatography to ensure the purity of intermediates.
  4. Final Product Isolation: The final compound is isolated through crystallization, yielding FR 180204 with a high degree of purity (≥98% by HPLC).

This method not only allows for efficient synthesis but also minimizes waste and maximizes yield .

Molecular Structure Analysis

The molecular formula of FR 180204 is C18H13N7, with a molecular weight of approximately 327.34 g/mol. The structural representation includes multiple aromatic rings and nitrogen atoms, contributing to its biological activity. The compound's InChI Key is XVECMUKVOMUNLE-UHFFFAOYSA-N, which provides a unique identifier for chemical substances.

Structural Features

  • Aromatic System: The presence of multiple aromatic rings enhances the compound's ability to interact with biological targets.
  • Nitrogen Atoms: The incorporation of nitrogen contributes to the compound's polarity and solubility characteristics.

The three-dimensional conformation of FR 180204 allows it to fit into the ATP-binding site of ERK1/2 effectively, thereby inhibiting their kinase activity .

Chemical Reactions Analysis

FR 180204 participates in several chemical reactions primarily through its interaction with ERK1/2. As an ATP-competitive inhibitor, it competes with ATP for binding at the active site of these kinases.

Relevant Reactions

  • Inhibition of Phosphorylation: By binding to ERK1/2, FR 180204 prevents the phosphorylation of downstream targets involved in cell growth and survival pathways.
  • Impact on Signaling Pathways: The inhibition leads to altered signaling through pathways such as MAPK and PI3K, affecting cellular responses like proliferation and apoptosis .

These reactions are crucial for understanding how FR 180204 can be utilized in research settings focused on cancer treatment.

Mechanism of Action

The mechanism of action for FR 180204 involves its competitive inhibition of ERK1/2 by binding to their ATP-binding sites. This binding prevents the phosphorylation cascade that typically leads to cellular proliferation and survival.

Detailed Mechanism

  1. Binding Affinity: FR 180204 exhibits high binding affinity for ERK1/2, effectively blocking ATP access.
  2. Inhibition of Kinase Activity: This blockade results in decreased kinase activity, leading to reduced phosphorylation of target proteins involved in cell cycle regulation.
  3. Induction of Apoptosis: Studies have shown that treatment with FR 180204 can induce apoptosis in cancer cell lines by disrupting normal signaling pathways .

This mechanism underscores the potential therapeutic applications of FR 180204 in oncology.

Physical and Chemical Properties Analysis

FR 180204 possesses several notable physical and chemical properties that influence its behavior in biological systems.

Properties

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) at concentrations up to approximately 32.73 mg/mL.
  • Stability: The compound should be stored at +4°C to maintain stability over time.
  • Purity: High purity (>98%) ensures reliable performance in experimental applications .

These properties are essential for researchers when considering the use of FR 180204 in various assays and experiments.

Applications

FR 180204 has significant scientific applications, particularly in cancer research due to its role as an ERK inhibitor.

Key Applications

  • Cancer Research: It is used extensively to study the MAPK signaling pathway's role in tumorigenesis and cancer progression.
  • Drug Development: As a model compound, it aids in the development of new therapeutics targeting similar pathways.
  • Cellular Studies: Researchers utilize FR 180204 to investigate cellular processes such as proliferation, differentiation, and apoptosis across various cell lines .
Introduction to FR 180204 as a Research Tool in Kinase Biology

The extracellular signal-regulated kinases 1 and 2 (ERK1/2) serve as central signaling hubs within the mitogen-activated protein kinase (MAPK) cascade, regulating fundamental cellular processes including proliferation, differentiation, survival, and inflammatory responses. As the terminal kinases in the three-tiered RAS-RAF-MEK-ERK signaling module, ERK1/2 phosphorylate over 150 downstream substrates, including transcription factors, metabolic regulators, and cytoskeletal proteins. The development of selective pharmacological tools to probe ERK1/2 function has been crucial for dissecting the complexities of this pathway in physiological and pathological contexts. Among these tools, FR 180204 (chemical name: 5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine) has emerged as a valuable research compound due to its ATP-competitive mechanism and notable selectivity profile. This small molecule inhibitor enables researchers to precisely interrogate ERK-dependent signaling events without the compensatory feedback mechanisms associated with upstream pathway inhibition [2] [5] [10].

Discovery and Initial Characterization of FR 180204 as a Selective ERK Inhibitor

FR 180204 was first identified through a targeted drug discovery approach aimed at developing selective ATP-competitive inhibitors of ERK1/2. Initial biochemical characterization demonstrated that FR 180204 exhibits potent inhibitory activity against both ERK1 (Ki = 0.31 μM, IC₅₀ = 0.51 μM) and ERK2 (Ki = 0.14 μM, IC₅₀ = 0.33 μM), with approximately two-fold greater potency against the ERK2 isoform. The compound's selectivity profile was rigorously assessed across a panel of related and unrelated kinases. Notably, FR 180204 displayed 30-fold reduced potency against p38α (IC₅₀ = 10 μM) and showed no appreciable activity against human recombinant MEK1, MKK4, IKKα, PKCα, Src, Syc, or PDGFα at concentrations below 30 μM. This selectivity was further confirmed in cellular models, where FR 180204 inhibited TGFβ-induced AP-1 transactivation in Mv1Lu cells (IC₅₀ = 3.1 μM) without affecting the activity of closely related MAPK family members [2] [6] [10].

The molecular interactions underlying FR 180204's mechanism were elucidated through structural studies of the inhibitor-ERK2 complex. These investigations revealed that FR 180204 binds within the ATP-binding pocket of ERK2, forming specific hydrogen bond interactions with the kinase's hinge region. The compound's pyrazolopyridazine core occupies the adenine-binding site, while its phenylpyrazolopyridine moiety extends into adjacent hydrophobic regions. This binding mode induces conformational changes that stabilize the kinase in an inactive state, preventing phosphotransfer to downstream substrates. The slow dissociation kinetics observed in binding studies suggest that FR 180204 forms particularly stable interactions with the ERK2 active site, contributing to its cellular efficacy despite moderate biochemical potency [2] [10].

Table 1: Selectivity Profile of FR 180204

TargetKi (μM)IC₅₀ (μM)Selectivity vs. ERK2
ERK20.140.33Reference
ERK10.310.51~2-fold less potent
p38α-10.0~30-fold less potent
MEK1->30>100-fold less potent
IKKα->30>100-fold less potent
PKCα->30>100-fold less potent

The research utility of FR 180204 extends across diverse cellular models. In mesothelioma cell lines, treatment with 10 μM FR 180204 significantly inhibited spontaneous proliferation, demonstrating the compound's ability to modulate ERK-dependent growth pathways in cancer models. In immune cell applications, FR 180204 blocked fibroblast growth factor 21 (FGF21)-induced interleukin-10 expression in THP-1 monocytes without affecting cell viability, highlighting its value for dissecting cytokine regulation mechanisms. Additionally, the compound attenuated lysophosphatidic acid (LPA)-induced cyclooxygenase-2 (COX-2) expression in osteosarcoma cells, further illustrating its utility in studying inflammatory signaling networks [6] [7] [8].

Structural and Functional Significance of ERK1/2 Inhibition in MAPK Signaling

The MAPK cascade operates through a precisely coordinated phosphorylation relay: activated RAF kinases phosphorylate MEK1/2, which in turn phosphorylate the threonine-glutamate-tyrosine (T-E-Y) activation motif in ERK1/2. Phosphorylated ERK1/2 then translocate to various subcellular compartments, including the nucleus, where they phosphorylate transcription factors such as ELK1, c-FOS, and c-MYC that drive proliferative and inflammatory responses. By directly targeting ERK1/2 rather than upstream components, FR 180204 provides a unique experimental tool to study the terminal effector functions of the pathway while avoiding compensatory feedback mechanisms that often accompany MEK inhibition [3] [5].

FR 180204 has been particularly valuable for elucidating the complex feedback networks that regulate MAPK signaling dynamics. ERK1/2-mediated negative feedback operates through multiple mechanisms, including direct phosphorylation of upstream components. Research using FR 180204 has demonstrated that ERK1/2 phosphorylate SOS1 at Ser1132, Ser1167, Ser1178, and Ser1193, disrupting its association with GRB2 and thereby attenuating RAS activation. Similarly, ERK1/2 phosphorylate RAF1 at multiple residues (Ser289, Ser296, Ser301), reducing its membrane localization and kinase activity. Additional feedback targets include receptor tyrosine kinases (e.g., EGFR at Thr669) and adaptor proteins (e.g., FRS2α at multiple threonine residues), creating a multi-layered regulatory network that modulates signal amplitude and duration. By inhibiting these feedback phosphorylation events, FR 180204 treatment paradoxically enhances and prolongs upstream pathway activation while blocking downstream signal transmission, providing researchers with a means to dissect these autoregulatory circuits [3] [5].

Table 2: Key Feedback Targets of ERK1/2 in MAPK Signaling

Signaling ComponentPhosphorylation SitesFunctional Consequence
SOS1S1132, S1167, S1178, S1193Disruption of GRB2 association
RAF1S289, S296, S301Reduced membrane localization
EGFRT669Reduced tyrosine phosphorylation
FRS2αT132, T135, T138, T376Inhibition of GRB2 association
B-RAFS151, T401, S750Disruption of dimerization

In immune signaling research, FR 180204 has helped delineate the role of ERK1/2 in innate immune responses downstream of Toll-like receptors (TLRs). Studies using this inhibitor demonstrated that TLR4 activation induces ERK-dependent phosphorylation of the transcription factor AP-1 component c-FOS, which collaborates with NF-κB to drive pro-inflammatory cytokine production. Additionally, FR 180204 experiments revealed that ERK1/2 activation downstream of TLR signaling promotes the stability of cytokine mRNAs through phosphorylation of RNA-binding proteins, adding a post-transcriptional regulatory layer to immune responses. This function was further corroborated in studies showing that FR 180204 inhibits hydrogen peroxide-mediated stabilization of placental growth factor mRNA, demonstrating the kinase's role in stress-responsive gene regulation [5] [6].

The compound has also proven instrumental in studying combinatorial signaling approaches for cancer research. When combined with API-1, a selective Akt inhibitor, FR 180204 demonstrated synergistic effects in colorectal cancer models. This combination therapy significantly downregulated anti-apoptotic proteins (BCL-2, BCL-xL), cell cycle regulators (cyclin D1), and oncogenic transcription factors (c-MYC), while upregulating pro-apoptotic factors (BAX, BAK). The enhanced anti-tumor efficacy observed with this combination highlights the functional crosstalk between the MAPK and PI3K/AKT pathways and validates the use of FR 180204 for identifying co-dependency nodes in oncogenic signaling networks. Importantly, these effects were achieved at concentrations where neither agent alone induced significant apoptosis, demonstrating the power of selective ERK inhibition for revealing pathway vulnerabilities [8].

Table 3: Research Applications of FR 180204 in Cellular Models

Research AreaCellular SystemKey Findings
Oncogenic SignalingColorectal cancer cells (DLD-1, LoVo)Synergistic apoptosis with Akt inhibition via BCL-2 family modulation
Inflammatory PathwaysTHP-1 monocytesBlockade of FGF21-induced IL-10 expression
Transcriptional RegulationMv1Lu mink lung cellsInhibition of TGFβ-induced AP-1 activation (IC₅₀ = 3.1 μM)
Metabolic StudiesBreast muscle tissueRegulation of ERK-dependent phosphorylation networks
Viral PathogenesisDengue virus infection modelsProtection against hepatocyte apoptosis and liver injury

Beyond basic mechanistic studies, FR 180204 has facilitated investigations into the spatiotemporal dynamics of ERK1/2 signaling. The inhibitor's rapid action (within minutes) allows researchers to precisely time ERK inhibition relative to stimulus exposure, revealing that the duration of ERK activity determines cellular outcomes. For example, transient ERK activation promotes proliferation in some cellular contexts, while sustained activation induces differentiation. FR 180204 experiments have further demonstrated that ERK1/2 activity regulates the subcellular localization of key transcription factors through phosphorylation of nuclear import/export signals, adding another dimension to the pathway's functional complexity. These studies underscore how chemical probes like FR 180204 enable sophisticated experimental designs that would be difficult to achieve with genetic approaches alone [3] [5] [8].

Properties

CAS Number

865362-74-9

Product Name

FR 180204

IUPAC Name

5-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine

Molecular Formula

C18H13N7

Molecular Weight

327.3 g/mol

InChI

InChI=1S/C18H13N7/c19-17-12-10-13(20-22-18(12)23-21-17)15-14-8-4-5-9-25(14)24-16(15)11-6-2-1-3-7-11/h1-10H,(H3,19,21,22,23)

InChI Key

XVECMUKVOMUNLE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=CC5=C(NN=C5N=N4)N

Solubility

Soluble in DMSO, not in water

Synonyms

FR 180204
FR-180204
FR180204

Canonical SMILES

C1=CC=C(C=C1)C2=NN3C=CC=CC3=C2C4=NN=C5C(=C4)C(=NN5)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.